2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester
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Overview
Description
BNC-1 is a novel modulator of amyloid pathology. BNC-1 significantly decreases amyloid burden and improves markers of synaptic integrity in well-established mouse models of amyloid deposition by promoting phosphorylation and activation of Elk-1.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
The compound has been explored for its cytotoxic activity against various cancer cell lines. A study by Deady et al. (2005) found that derivatives of this compound exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds having IC50 values below 10 nM. Additionally, these compounds demonstrated curative effects against colon-38 tumors in mice at certain dosages (Deady et al., 2005).
Supramolecular Network in Organic Acid–Base Salts
Jin et al. (2011) investigated the noncovalent weak interactions of a similar organic base with carboxylic acid derivatives, which increased understanding of the binding interactions between these compounds. This study highlighted the role of this class of compounds in forming supramolecular networks, which are crucial for numerous chemical processes (Jin et al., 2011).
Application in Organic Synthesis
The compound and its derivatives have been used in various organic synthesis processes. Shiina et al. (2004) described the use of similar compounds in the synthesis of carboxylic esters and lactones, highlighting their utility as reagents in organic chemistry (Shiina et al., 2004).
Pharmacological Potential
Research by Perillo et al. (2009) synthesized derivatives of a similar compound, which displayed potential pharmacological activities. This study emphasized the importance of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Perillo et al., 2009).
properties
CAS RN |
96335-59-0 |
---|---|
Product Name |
2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester |
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-5-oxo-6H-benzo[c][2,7]naphthyridine-1-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-8-12-14(13(9(2)17-8)16(20)21-3)10-6-4-5-7-11(10)18-15(12)19/h4-7H,1-3H3,(H,18,19) |
InChI Key |
GKRYSUZXCCOHLM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC=CC=C3NC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BNC-1; BNC 1; BNC1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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